molecular formula C13H16ClFN2O B2931636 5'-Fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-2'-one hydrochlorid CAS No. 1402232-86-3

5'-Fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-2'-one hydrochlorid

Cat. No. B2931636
CAS RN: 1402232-86-3
M. Wt: 270.73
InChI Key: OGZCCIAFALVXGB-UHFFFAOYSA-N
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Description

5'-Fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-2'-one hydrochloride, also known as spirooxindole, is a synthetic organic compound that has gained attention in recent years due to its potential applications in the field of medicinal chemistry.

Scientific Research Applications

Synthesis and Chemical Properties

  • Efficient Synthesis Methods : Fluorine-containing spiro[piperidine-quinolines], including compounds similar to the one , have been synthesized using rapid one-pot multi-component reactions under microwave irradiation and sonication. This method is notable for its excellent yields and short reaction times, making these fluorinated quinoline derivatives interesting for biological screening tests (Dandia, Gautam, & Jain, 2007).

Biological and Pharmacological Applications

  • Antimycobacterial Activity : Certain spiro-piperidin-4-ones have shown promising results in vitro and in vivo against Mycobacterium tuberculosis, including multidrug-resistant strains. They demonstrate potent antimycobacterial activity, suggesting potential applications in tuberculosis treatment (Kumar et al., 2008).
  • Molecular Design for Near-Infrared Absorbers : Spiro-piperidine units have been incorporated into synthetic bacteriochlorins, a modification that allows for tailoring of the bacteriochlorin's polarity and spectral properties. This approach provides a new avenue for designing near-infrared absorbers, potentially useful in various spectroscopic applications (Reddy et al., 2013).

Chemical and Structural Studies

  • Spiro[indoline-piperidine] Derivatives Synthesis : The synthesis of 1'-H-spiro-(indoline-3,4'-piperidine) and its derivatives has been developed, providing templates for compounds targeting GPCR (G protein-coupled receptor) (Xie et al., 2004).
  • Spirooxazine Derivatives : Novel spirooxazine derivatives containing nitrogen heterocycles, including structures similar to 5'-Fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-2'-one hydrochloride, have been synthesized. They exhibit photochromic behaviors in different solutions and when embedded into polymeric films, suggesting applications in photochemistry and material sciences (Zhou et al., 2014).

properties

IUPAC Name

5-fluorospiro[1,4-dihydroquinoline-3,4'-piperidine]-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O.ClH/c14-10-2-1-3-11-9(10)8-13(12(17)16-11)4-6-15-7-5-13;/h1-3,15H,4-8H2,(H,16,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGZCCIAFALVXGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC3=C(C=CC=C3F)NC2=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-Fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-2'-one hydrochlorid

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